2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1226443-60-2
VCID: VC4144407
InChI: InChI=1S/C19H18F3N5O2S/c1-11-7-12(2)25-17(24-11)27-18-26-14(10-30-18)8-16(28)23-9-13-5-3-4-6-15(13)29-19(20,21)22/h3-7,10H,8-9H2,1-2H3,(H,23,28)(H,24,25,26,27)
SMILES: CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC(F)(F)F)C
Molecular Formula: C19H18F3N5O2S
Molecular Weight: 437.44

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide

CAS No.: 1226443-60-2

Cat. No.: VC4144407

Molecular Formula: C19H18F3N5O2S

Molecular Weight: 437.44

* For research use only. Not for human or veterinary use.

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide - 1226443-60-2

Specification

CAS No. 1226443-60-2
Molecular Formula C19H18F3N5O2S
Molecular Weight 437.44
IUPAC Name 2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide
Standard InChI InChI=1S/C19H18F3N5O2S/c1-11-7-12(2)25-17(24-11)27-18-26-14(10-30-18)8-16(28)23-9-13-5-3-4-6-15(13)29-19(20,21)22/h3-7,10H,8-9H2,1-2H3,(H,23,28)(H,24,25,26,27)
Standard InChI Key QXTHXKPWEUALRF-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC(F)(F)F)C

Introduction

Structural Features and Synthesis

Heterocyclic compounds like 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide typically involve the synthesis of pyrimidine and thiazole moieties. The synthesis often requires multiple steps, including the formation of these heterocyclic rings and their subsequent coupling. Common solvents used in such syntheses include ethanol and dimethylformamide.

StepReactionConditions
1Formation of thiazole ringEthanol, reflux
2Amination of thiazoleDimethylformamide, room temperature
3Coupling with pyrimidineEthanol, reflux

Biological Activity

Compounds with similar structures, such as those containing pyrimidine and thiazole rings, have shown significant biological activities. For example, thiazole-bearing molecules have been studied for their anticonvulsant and antimicrobial properties . The presence of electron-withdrawing groups on the phenyl ring can enhance biological activity, as seen in some thiazole-linked compounds .

CompoundBiological ActivityNotes
Thiazole derivativesAnticonvulsant, antimicrobialElectron-withdrawing groups enhance activity
Pyrimidine-thiazole hybridsPotential anticancer, antiviralStructural complexity enhances target specificity

Research Findings and Applications

While specific research findings on 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide are not available, related compounds have been explored for their potential in medicinal chemistry. These include applications in pharmaceuticals and agrochemicals due to their unique structural features and potential biological activities.

Application AreaCompound TypePotential Use
PharmaceuticalsPyrimidine-thiazole hybridsAnticancer, antiviral agents
AgrochemicalsThiazole derivativesPest control substances

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator